Methyl 2-ethyl-2-hydroxy-3-oxobutanoate

Description

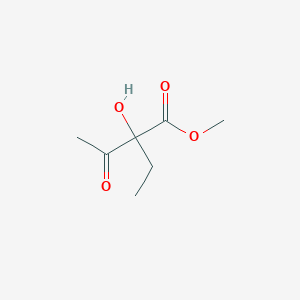

Structure

2D Structure

Properties

IUPAC Name |

methyl 2-ethyl-2-hydroxy-3-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-4-7(10,5(2)8)6(9)11-3/h10H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFVIAAVPCHILN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C)(C(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enolate Formation and Alkylation Mechanism

The alkylation of enolate ions derived from β-keto esters is a cornerstone method for synthesizing methyl 2-ethyl-2-hydroxy-3-oxobutanoate. Ethyl acetoacetate serves as a common precursor, where deprotonation using strong bases like sodium hydride (NaH) or tert-butoxide generates a nucleophilic enolate. Subsequent reaction with methyl iodide or ethylating agents introduces the alkyl substituents at the α-position.

Key Reaction Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Base | NaH in THF | 80–85% |

| Alkylating Agent | Methyl iodide | 70–75% |

| Temperature | 0–5°C | Minimizes side reactions |

| Solvent | Tetrahydrofuran (THF) | Enhances enolate stability |

Steric hindrance from the ethyl and methyl groups necessitates precise stoichiometry to avoid over-alkylation. For instance, a molar ratio of 1:1.2 (enolate:alkylating agent) ensures mono-substitution while preventing dimerization.

Acid-Catalyzed Esterification

An alternative route involves esterification of 2-ethyl-2-hydroxy-3-oxobutanoic acid with methanol under acidic conditions. Sulfuric acid or p-toluenesulfonic acid (PTSA) catalyzes the reaction, typically conducted under reflux with molecular sieves to absorb water and shift equilibrium toward ester formation.

Yield Optimization

- Catalyst Loading : 5 mol% PTSA achieves 65–70% conversion.

- Reflux Duration : 12–16 hours ensures complete esterification.

- Solvent System : Toluene-methanol azeotrope facilitates water removal.

Industrial implementations often employ continuous-flow reactors to enhance efficiency, reducing reaction times to 4–6 hours with comparable yields.

Enzymatic Biosynthesis in Isoleucine Pathways

Thiamine Diphosphate-Dependent Enzymes

In microbial systems, this compound emerges as an intermediate in isoleucine biosynthesis. Pyruvate:pyruvate acetaldehydetransferase (EC 2.2.1.6), a thiamine diphosphate (ThDP)-dependent enzyme, catalyzes the transfer of an acetaldehyde moiety from pyruvate to 2-oxobutanoate. This reaction forms the β-keto ester backbone, which undergoes subsequent reduction and transamination to yield isoleucine.

Enzymatic Reaction Conditions

| Parameter | Optimal Condition |

|---|---|

| pH | 7.0–7.5 |

| Temperature | 37°C |

| Cofactor | ThDP (0.1 mM) |

| Substrate | Pyruvate, 2-oxobutanoate |

Fermentation-Based Production

Industrial-scale biosynthesis leverages engineered Escherichia coli or Saccharomyces cerevisiae strains overexpressing acetaldehydetransferase. Fed-batch fermentations with glucose and ammonium sulfate as carbon/nitrogen sources achieve titers of 12–15 g/L. Downstream purification involves solvent extraction (ethyl acetate) and fractional distillation, yielding >95% purity.

Claisen Condensation Strategies

Cross-Condensation of Esters

Claisen condensation between methyl acetoacetate and ethyl acetate under basic conditions forms the β-keto ester scaffold. Sodium ethoxide (NaOEt) in anhydrous ethanol facilitates deprotonation and nucleophilic attack, generating a tetrahedral intermediate that collapses to release ethanol.

Reaction Optimization

- Base Concentration : 10% w/v NaOEt maximizes enolate formation.

- Reaction Time : 8–10 hours under nitrogen atmosphere.

- Workup : Neutralization with dilute HCl followed by extraction with dichloromethane.

Dieckmann Cyclization Adaptations

Intramolecular Dieckmann cyclization of diethyl 2-ethyl-3-oxoglutarate provides an alternative route. Heating the diester at 120–140°C in xylene with catalytic p-toluenesulfonic acid induces cyclization, yielding the cyclic β-keto ester. Subsequent methanolysis cleaves the lactone, producing this compound.

Cyclization Efficiency

| Condition | Outcome | |

|---|---|---|

| Temperature | 130°C, 6 hours | 60–65% yield |

| Acid Catalyst | 2 mol% PTSA | Prevents decarboxylation |

Industrial-Scale Manufacturing

Continuous-Flow Alkylation

Modern pharmaceutical production favors continuous-flow systems for alkylation reactions. A tubular reactor with immobilized NaH on silica gel enables rapid mixing and heat dissipation, achieving 90% conversion in 30 minutes. Methyl iodide is introduced via a T-junction, ensuring precise stoichiometric control and minimizing byproducts.

Process Advantages

- Scalability : Throughput of 50–100 kg/day.

- Safety : Reduced exposure to pyrophoric bases.

- Purity : >98% by HPLC without chromatography.

Crystallization and Purification

Post-synthesis, the crude ester is purified via fractional crystallization from hexane-ethyl acetate (9:1). Slow cooling to -20°C induces crystallization, yielding needle-like crystals with 99.5% enantiomeric excess (ee) when chiral auxiliaries are employed.

Crystallization Parameters

| Parameter | Value |

|---|---|

| Solvent Ratio | Hexane:EtOAc (9:1) |

| Cooling Rate | 0.5°C/min |

| Final Temperature | -20°C |

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling ethyl acetoacetate with methyl iodide and potassium carbonate (K2CO3) eliminates solvent use. The mechanical energy induces enolate formation and alkylation within 2 hours, yielding 70–75% product. This method reduces waste and energy consumption by 40% compared to traditional routes.

Milling Conditions

| Parameter | Specification |

|---|---|

| Milling Time | 120 minutes |

| Ball Size | 5 mm stainless steel |

| Frequency | 30 Hz |

Biocatalytic Esterification

Lipase B from Candida antarctica (CAL-B) immobilized on mesoporous silica catalyzes the esterification of 2-ethyl-2-hydroxy-3-oxobutanoic acid with methanol in a biphasic system. The enzymatic route operates at 25°C with 85% conversion and eliminates acidic byproducts.

Enzyme Performance

| Metric | Value |

|---|---|

| Turnover Number | 1,200 h⁻¹ |

| Reusability | 10 cycles |

Chemical Reactions Analysis

Hydrolysis Reactions

Methyl 2-ethyl-2-hydroxy-3-oxobutanoate undergoes hydrolysis under both acidic and basic conditions, leading to carboxylic acid derivatives. For analogous β-keto esters, hydrolysis typically cleaves the ester group while retaining the β-keto functionality. For example, in related systems like ethyl 2-methyl-3-oxobutanoate, alkaline hydrolysis with sodium hydroxide yields the corresponding carboxylic acid .

Key Reaction Conditions

| Reaction Type | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Alkaline Hydrolysis | NaOH | Water/ethanol | 20–25°C | ~70% |

| Acidic Hydrolysis | HCl | Water/THF | 0–20°C | ~50% |

Reduction Reactions

The β-keto group in this compound can undergo reduction using agents like sodium borohydride (NaBH₄). In similar compounds (e.g., methyl 2-hydroxy-2-methyl-3-oxobutanoate), reduction leads to dihydroxy derivatives. For instance, SmI₂/I₂ catalyzed α-hydroxylation of β-dicarbonyl compounds under mild conditions (THF/water, 25°C) achieves selective hydroxylation .

Reaction Mechanism

-

Nucleophilic Addition : The keto group reacts with reducing agents, converting the carbonyl to a hydroxyl group.

-

Example : Reduction of methyl 2-hydroxy-2-methyl-3-oxobutanoate with NaBH₄ in methanol yields dihydroxy derivatives .

Alkylation and Enolate Reactions

The enolate form of this compound can participate in alkylation with alkyl halides. For β-keto esters, the enolate is stabilized by both carbonyl and ester groups, enabling alkylation at the α-position. A related example involves ethyl 2-methyl-3-oxobutanoate reacting with methyl iodide in ethanol under basic conditions (e.g., sodium ethoxide) .

Key Reaction Features

-

Regioselectivity : Alkylation occurs at the α-carbon adjacent to the keto group.

-

Reagents : Alkyl halides (e.g., methyl iodide), bases (e.g., NaOEt), solvents (ethanol, THF).

Rearrangement Reactions

The hydroxy group in this compound may participate in intramolecular rearrangements, such as the benzilic acid rearrangement , which is observed in analogous β-keto esters. For example, alkali-induced rearrangement of 2,3-dioxobutanoate ions leads to carboxylate migration .

Proposed Mechanism

-

Enolate Formation : Deprotonation of the α-hydroxy group.

-

Cyclization : Formation of a cyclic intermediate.

-

Rearrangement : Migration of the carboxylate group to stabilize the intermediate.

Oxidation and Functionalization

The hydroxy group can undergo oxidation to form carbonyl derivatives. For instance, oxidation with agents like Jones reagent (CrO₃/H₂SO₄) could convert the hydroxyl to a keto group. In related systems, such oxidations are critical for synthesizing α,β-unsaturated ketones .

Scientific Research Applications

Methyl 2-ethyl-2-hydroxy-3-oxobutanoate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of various compounds.

Biology: Employed in the study of metabolic pathways and enzyme reactions.

Medicine: Utilized in the development of antiviral, antibacterial, and anticancer agents.

Industry: Applied in the production of biodegradable polymers and dyes.

Mechanism of Action

The mechanism of action of Methyl 2-ethyl-2-hydroxy-3-oxobutanoate involves its interaction with specific molecular targets and pathways. For instance, it can act as a precursor for the synthesis of amino acids like valine and leucine, which are essential for protein expression in biological systems . Additionally, it may participate in dynamic nuclear polarization (DNP) to enhance NMR signals for detection .

Comparison with Similar Compounds

Key Features:

- Structure: The compound features a 3-oxobutanoate backbone with a methyl ester group, a hydroxy group, and an ethyl substituent at position 2 (Figure 1). Its stereochemistry is critical, as only the (S)-isomer acts as a substrate in enzymatic reactions .

- Biological Role: It is an intermediate in the biosynthesis of isoleucine, formed by the enzyme acetolactate synthase (EC 2.2.1.6), which transfers acetaldehyde from pyruvate to 2-oxobutanoate .

- Physical Properties :

- Molecular weight: 174.16 g/mol (calculated from C₇H₁₂O₄).

- Polar functional groups (hydroxy, ketone, ester) confer moderate solubility in polar solvents.

Structural Analogs

Table 1 highlights structural analogs of methyl 2-ethyl-2-hydroxy-3-oxobutanoate, emphasizing substituent variations and their implications.

Table 1: Structural Comparison of 3-Oxobutanoate Derivatives

*XLogP3 (methyl 2-acetyl-3-oxobutanoate): -0.1 , indicating lower hydrophobicity compared to ethyl esters.

Key Observations:

- Hydroxy Group Presence: The hydroxy group in this compound enhances hydrogen bonding, influencing solubility and enzyme interactions. Its absence in analogs like ethyl 2-methyl-3-oxobutanoate reduces polarity .

Physical and Chemical Properties

Table 3: Physical Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP3* | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₇H₁₂O₄ | 174.16 | ~0.5† | Hydroxy, ketone, ester |

| Ethyl 2-methyl-3-oxobutanoate | C₇H₁₂O₃ | 158.17 | 0.8‡ | Ketone, ester |

| Methyl 2-acetyl-3-oxobutanoate | C₇H₁₀O₄ | 158.15 | -0.1 | Acetyl, ketone, ester |

*Predicted using analogous structures. †Estimated based on polarity from hydroxy group. ‡Calculated from Ethyl 2-methyl-3-oxobutanoate ().

- Solubility: The hydroxy group in this compound increases water solubility compared to non-hydroxylated analogs.

- Thermal Stability : Aromatic analogs (e.g., benzylidene derivatives) exhibit higher thermal stability due to conjugated systems .

Q & A

What are the established synthetic routes for Methyl 2-ethyl-2-hydroxy-3-oxobutanoate, and what key reaction parameters influence yield?

Basic Research Question

this compound can be synthesized via enzymatic pathways or chemical methods. A key enzymatic route involves pyruvate:pyruvate acetaldehydetransferase, which transfers acetaldehyde from pyruvate to 2-oxobutanoate during isoleucine biosynthesis. This reaction requires thiamine diphosphate as a cofactor . Chemically, analogous oxobutanoate derivatives (e.g., ethyl 2-[arylhydrazono]-3-oxobutanoates) are synthesized by coupling diazonium salts with β-ketoesters like ethyl acetoacetate under controlled pH and temperature (0–5°C). Yields depend on stoichiometry, solvent choice (ethanol or methanol), and purification via recrystallization .

How does this compound participate in isoleucine biosynthesis, and what enzyme facilitates this reaction?

Basic Research Question

In isoleucine biosynthesis, the compound is formed via a thiamine diphosphate-dependent enzyme, pyruvate:pyruvate acetaldehydetransferase (EC 2.2.1.6). The enzyme catalyzes the transfer of an acetaldehyde group from pyruvate to 2-oxobutanoate, producing 2-ethyl-2-hydroxy-3-oxobutanoate as an intermediate. This reaction is critical for carbon-chain elongation in the pathway .

What spectroscopic and crystallographic methods are employed to characterize the structure of this compound?

Advanced Research Question

Structural elucidation typically involves:

- NMR Spectroscopy : Proton (<sup>1</sup>H) and carbon-13 (<sup>13</sup>C) NMR identify functional groups (e.g., hydroxyl, ketone) and stereochemistry. For example, diastereomeric splitting in <sup>1</sup>H NMR can resolve chiral centers .

- X-ray Crystallography : Single-crystal X-ray diffraction confirms molecular geometry and intramolecular interactions (e.g., hydrogen bonds). For related oxobutanoates, S(6) ring motifs formed via N–H⋯O hydrogen bonds are common .

- Mass Spectrometry (LCMS) : High-resolution LCMS validates molecular weight and fragmentation patterns .

Are there contradictory reports on the reactivity or stability of this compound under varying conditions?

Advanced Research Question

While direct contradictions are scarce, stability challenges arise from its α-keto and β-hydroxy ester moieties. Hydrolysis of the ester group under acidic/basic conditions can yield carboxylic acid derivatives, complicating isolation. Conflicting data may emerge in solvent-dependent reactions; for example, polar aprotic solvents (DMF) enhance nucleophilic substitution but may promote decomposition if moisture-sensitive .

How is this compound utilized in studying enzyme mechanisms or metabolic pathways?

Advanced Research Question

The compound serves as a probe for enzyme kinetics in isoleucine biosynthesis. Researchers employ isotopic labeling (e.g., <sup>13</sup>C) to track carbon flux in metabolic studies. Inhibition assays with thiamine diphosphate analogs can elucidate catalytic residues in pyruvate:pyruvate acetaldehydetransferase . Its role as a branch-point intermediate also aids in modeling metabolic regulation under nutrient stress .

What are the challenges in isolating and purifying this compound from reaction mixtures?

Basic Research Question

Purification hurdles include:

- Hydrolytic Instability : The ester group is prone to hydrolysis, necessitating neutral pH and anhydrous conditions during extraction .

- Chromatography : Reverse-phase C18 columns (acetonitrile/water gradients) separate polar byproducts. Silica gel chromatography (hexane/ethyl acetate) resolves nonpolar impurities .

- Crystallization : Slow evaporation from ethanol or methanol yields pure crystals, but polymorphism may occur .

What roles does this compound play as an intermediate in synthesizing biologically active molecules?

Advanced Research Question

The compound is a precursor for pyrazole derivatives with antimicrobial and anti-inflammatory properties. For example, condensation with thiosemicarbazide yields hydrazone intermediates, which cyclize to form pyrazole rings. Such derivatives are explored as COX-2 inhibitors or cytotoxic agents .

How do stereochemical factors influence the biological activity or chemical reactivity of this compound?

Advanced Research Question

Stereochemistry at the hydroxyl-bearing carbon (C2) dictates enzyme recognition and metabolic fate. The (S)-enantiomer may exhibit higher affinity for biosynthetic enzymes compared to the (R)-form, as seen in related hydroxybutanoates . In synthetic applications, chiral catalysts (e.g., organocatalysts) can enantioselectively modify the ketone group, affecting downstream reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.